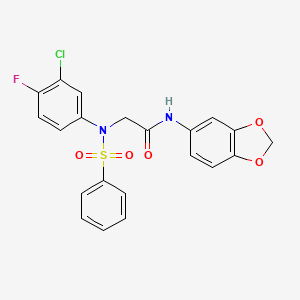![molecular formula C18H28N2O B15152616 2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B15152616.png)
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide is a chemical compound with a complex structure, characterized by the presence of a diethylamino group, a phenylcyclopentyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylcyclopentyl Intermediate: The initial step involves the preparation of the 1-phenylcyclopentyl intermediate through a Friedel-Crafts alkylation reaction.
Introduction of the Diethylamino Group:
Formation of the Acetamide Moiety: Finally, the acetamide moiety is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide
- 2-(diethylamino)-N-[(1-cyclohexyl)methyl]acetamide
- 2-(diethylamino)-N-[(1-phenylcyclohexyl)methyl]acetamide
Uniqueness
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H28N2O |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C18H28N2O/c1-3-20(4-2)14-17(21)19-15-18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3,(H,19,21) |
InChI Key |
PJLIDTGUBBDCLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NCC1(CCCC1)C2=CC=CC=C2 |
solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15152536.png)


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide](/img/structure/B15152550.png)
![3-hydroxy-4-(4-hydroxy-3-iodo-5-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152562.png)
![I+/--[[1-(4-Methoxyphenyl)-1H-pyrrol-2-yl]methylene]benzeneacetonitrile](/img/structure/B15152572.png)
![N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide](/img/structure/B15152577.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B15152582.png)
![N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15152591.png)
![2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B15152599.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B15152603.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15152607.png)
![N-(4-chlorophenyl)-2-[2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide](/img/structure/B15152615.png)
![2-chloro-4-methyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B15152620.png)
